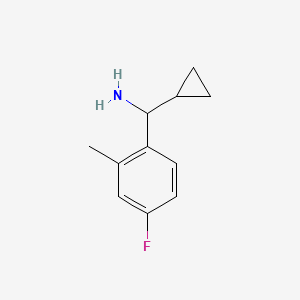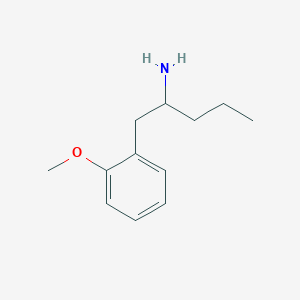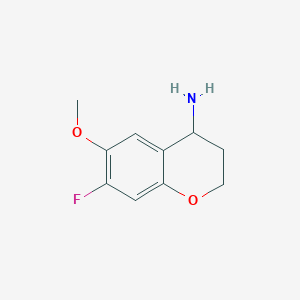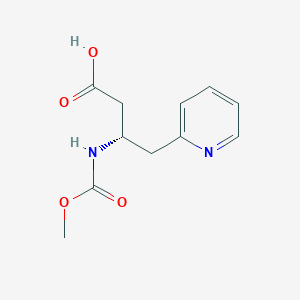
2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile is a fluorinated organic compound with a unique chemical structure. It is a clear, colorless liquid with a molecular weight of 120.1 g/mol . This compound is known for its high purity and versatility, making it a valuable tool in advanced research and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile involves multiple steps, typically starting with the fluorination of a suitable precursor. One common method is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to a fluorinated compound using a diazonium salt intermediate . The reaction conditions often require the use of strong acids and fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating reagents and technologies. The high availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated developments in this field .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and fluorinating agents. The reaction conditions often require controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions may produce various fluorinated derivatives.
Applications De Recherche Scientifique
2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain receptors, making it a valuable tool for studying molecular interactions. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 2-Amino-3-fluoro-2-(methyl)propanenitrile
- 2-Amino-3-chloro-2-(fluoromethyl)propanenitrile
- 2-Amino-3-bromo-2-(fluoromethyl)propanenitrile
Uniqueness
What sets 2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile apart from these similar compounds is its unique combination of fluorine atoms and the specific arrangement of its molecular structure. This unique structure imparts distinct chemical and physical properties, making it particularly valuable for certain research and industrial applications .
Propriétés
Formule moléculaire |
C4H6F2N2 |
|---|---|
Poids moléculaire |
120.10 g/mol |
Nom IUPAC |
2-amino-3-fluoro-2-(fluoromethyl)propanenitrile |
InChI |
InChI=1S/C4H6F2N2/c5-1-4(8,2-6)3-7/h1-2,8H2 |
Clé InChI |
CIMRRZLYXVKLQA-UHFFFAOYSA-N |
SMILES canonique |
C(C(CF)(C#N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hcl](/img/structure/B13048989.png)

![4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13048999.png)





![5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13049045.png)


![(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13049084.png)
![(E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate](/img/structure/B13049085.png)
